11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione
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Overview
Description
11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione is a synthetic steroidal compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol . It is an intermediate used in the synthesis of various steroidal derivatives, particularly in the preparation of 13β-ethyl-11-methylenegon-4-ene-3,17-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione typically involves the hydroxylation of 18-methyl-estr-4-ene-3,17-dione. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation.
Medicine: Investigated for its potential therapeutic properties, particularly in hormone-related treatments.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 13β-ethyl-11-methylenegon-4-ene-3,17-dione
- 11α-hydroxy-18-methyl-4-estren-3,17-dione
- 13β-ethyl-estr-4-en-11α-ol-3,17-dione
Uniqueness: 11A-Hydroxy-18-methyl-estr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it valuable as an intermediate in the synthesis of other steroidal compounds .
Properties
IUPAC Name |
13-ethyl-11-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMKJBGEAVUIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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